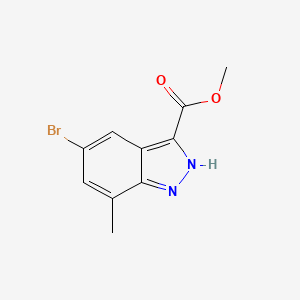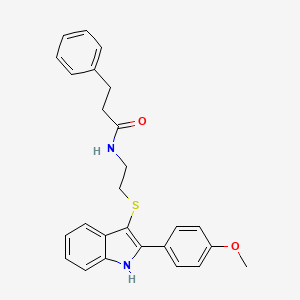
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a thioether linkage and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole group, thioether linkage, and amide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution. The thioether group might be susceptible to oxidation, and the amide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would affect properties like solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Neuroprotective Agent
This compound has potential applications as a neuroprotective agent . Neuroprotection aims to preserve neuronal function and structure, which is crucial in preventing or slowing the progression of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives could be designed to reduce neuronal death and improve recovery .
Anti-neuroinflammatory Agent
The anti-neuroinflammatory properties of this compound make it a candidate for treating conditions associated with neuroinflammation. By inhibiting the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), it could help manage diseases where inflammation plays a key role .
Antitumor and Cytotoxic Agent
Thiazole derivatives, which are structurally related to this compound, have been reported to exhibit antitumor and cytotoxic activities . These properties are valuable in the development of new cancer therapies, particularly for targeting specific tumor cell lines with minimal side effects .
Antimicrobial and Antifungal Agent
Compounds with a thiazole moiety have demonstrated significant antimicrobial and antifungal activities. This suggests that our compound of interest could be modified to enhance these properties, leading to the development of new antimicrobial and antifungal drugs .
Analgesic and Anti-inflammatory Agent
The compound’s framework is conducive to modification for analgesic and anti-inflammatory applications. By targeting specific pathways involved in pain and inflammation, derivatives of this compound could be synthesized to create more effective and safer pain relief medications .
Chemical Reaction Accelerator
Thiazole derivatives are known to act as chemical reaction accelerators . This implies that the compound could be utilized in various chemical reactions to increase the rate of reaction, thereby improving efficiency in chemical synthesis processes .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of cancer cell growth and the reduction of tumor vascularization .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and angiogenesis . This leads to a decrease in tumor growth and potentially to tumor regression .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-30-21-14-12-20(13-15-21)25-26(22-9-5-6-10-23(22)28-25)31-18-17-27-24(29)16-11-19-7-3-2-4-8-19/h2-10,12-15,28H,11,16-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFJOQRSINYNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

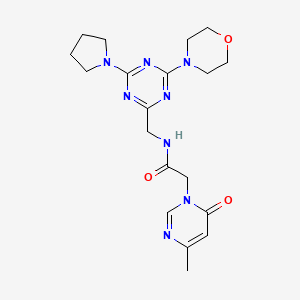



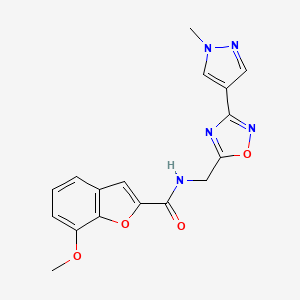

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2857914.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2857917.png)

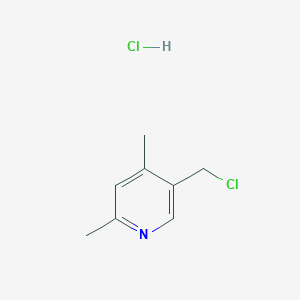
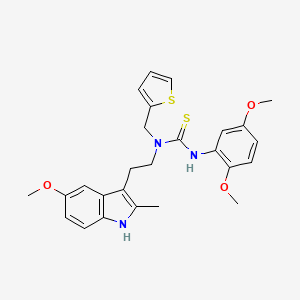

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2857927.png)
